molecular formula C16H14ClNO4 B5733766 methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate

methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate

Cat. No. B5733766
M. Wt: 319.74 g/mol
InChI Key: SDULMMQXEAJHTD-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate, also known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is widely used in the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various cancer cell lines and exhibit anti-viral activity against certain viruses.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate in lab experiments is its ability to exhibit significant biological activity at low concentrations. However, one of the limitations of using this compound is its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the research on methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate. One of the potential applications of this compound is in the development of novel anti-inflammatory and anti-tumor drugs. It can also be used in the synthesis of various biologically active molecules. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Scientific Research Applications

Methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in the synthesis of various biologically active molecules, such as DNA gyrase inhibitors.

properties

IUPAC Name

methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-8-7-10(9-12(14)17)15(19)18-13-6-4-3-5-11(13)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDULMMQXEAJHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-aminobenzoate (500 mg, 3.3 mmol) (Aldrich Chemical Co., Milwaukee, Wis.) and 3-chloro-4-methoxybenzoic acid (645 mg, 3.3 mmol) (Lancaster Synthesis Ltd., Windham, N.H.) in DMF (20 mL) was treated with EDCI (1.3 g, 6.6 mmol) and DMAP (800 mg, 6.6 mmol) at room temperature. The reaction mixture was stirred for 24 hours, and then concentrated. The crude residue was dissolved in EtOAc (50 mL) and washed with 0.1 N HCl (2×20 mL), saturated aqueous NaHCO3 (2×20 mL). The organic layer was dried (Na2SO4), filtered, and concentrated. The crude product was purified by chromatography (SiO2, 15% EtOAc in hexanes) to afford 42A as a white solid (350 mg, 33%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
645 mg
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
catalyst
Reaction Step One
Name
Yield
33%

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